2,6-Diacetyl-4-mercaptopyridine
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Overview
Description
2,6-Diacetyl-4-mercaptopyridine is an organosulfur compound derived from pyridine It is characterized by the presence of acetyl groups at the 2 and 6 positions and a mercapto group at the 4 position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diacetyl-4-mercaptopyridine typically involves the acetylation of 4-mercaptopyridine. One common method is the reaction of 4-mercaptopyridine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation at the 2 and 6 positions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 2,6-Diacetyl-4-mercaptopyridine undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfonic acids or disulfides.
Reduction: The acetyl groups can be reduced to form the corresponding alcohols.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids or disulfides.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2,6-Diacetyl-4-mercaptopyridine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound’s derivatives have shown potential as antimicrobial and antifungal agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2,6-Diacetyl-4-mercaptopyridine involves its interaction with molecular targets such as enzymes and receptors. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. Additionally, the acetyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2-Mercaptopyridine: Similar in structure but lacks the acetyl groups.
4-Mercaptopyridine: Similar in structure but lacks the acetyl groups at the 2 and 6 positions.
2,6-Dimercaptopyridine: Contains mercapto groups at the 2 and 6 positions instead of acetyl groups.
Uniqueness: 2,6-Diacetyl-4-mercaptopyridine is unique due to the presence of both acetyl and mercapto groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.
Biological Activity
2,6-Diacetyl-4-mercaptopyridine (DAP) is an organic compound notable for its unique structure, which includes both acetyl and mercapto functional groups attached to a pyridine ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article provides a comprehensive overview of the biological activity of DAP, including its antimicrobial properties, interactions with metal ions, and implications for pharmacological applications.
Chemical Structure and Properties
The molecular formula of this compound is C8H9N1O2S1. It appears as a white crystalline solid and is soluble in various organic solvents. The compound's structure can be represented as:
This unique arrangement allows DAP to exhibit distinct chemical properties valuable in both coordination chemistry and biological studies.
Antimicrobial Activity
Research indicates that DAP exhibits significant antimicrobial activity against various bacterial strains. In a study assessing its efficacy, DAP demonstrated inhibitory effects on the growth of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains, showcasing DAP's potential as an antimicrobial agent.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These findings suggest that DAP could be further explored for its application in treating infections caused by resistant bacterial strains.
Metal Complex Formation
The ability of DAP to form complexes with transition metals enhances its biological properties. Interaction studies have shown that DAP can stabilize different oxidation states of metals such as cadmium(II) and copper(II), facilitating electron transfer processes. These metal-DAP complexes exhibit unique magnetic and electronic properties that may contribute to their biological activity.
Table 2: Properties of DAP Metal Complexes
Metal Ion | Complex Stability | Biological Activity |
---|---|---|
Cadmium(II) | High | Antimicrobial |
Copper(II) | Moderate | Antioxidant |
These interactions not only enhance the biological efficacy of DAP but also open avenues for developing new therapeutic agents based on metal coordination chemistry.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted by researchers at [source] highlighted the effectiveness of DAP against multidrug-resistant strains of bacteria. The compound was tested alongside conventional antibiotics, revealing synergistic effects that could enhance treatment outcomes.
-
Cancer Research : Preliminary investigations into the anticancer properties of DAP have shown promising results. In vitro studies indicated that DAP could induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and mitochondrial dysfunction.
- Table 3: Cytotoxicity of DAP on Cancer Cell Lines
Cell Line IC50 (µM) Apoptosis Induction (%) HepG2 (Liver) 10 35 MCF-7 (Breast) 15 40 A549 (Lung) 12 30
These findings suggest that DAP holds potential as a lead compound for further development in cancer therapeutics.
Properties
CAS No. |
927181-64-4 |
---|---|
Molecular Formula |
C9H9NO2S |
Molecular Weight |
195.24 g/mol |
IUPAC Name |
1-(6-acetyl-4-sulfanylidene-1H-pyridin-2-yl)ethanone |
InChI |
InChI=1S/C9H9NO2S/c1-5(11)8-3-7(13)4-9(10-8)6(2)12/h3-4H,1-2H3,(H,10,13) |
InChI Key |
BLLMMENWPUMDJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=S)C=C(N1)C(=O)C |
Origin of Product |
United States |
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